molecular formula C3H7NO2 B095690 (2S)-2-azaniumylpropanoate CAS No. 18875-37-1

(2S)-2-azaniumylpropanoate

Cat. No. B095690
CAS RN: 18875-37-1
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

“(2S)-2-azaniumylpropanoate”, also known as L-alanine, is a non-essential amino acid . It is produced by direct β-decarboxylation of L-aspartate by L-aspartate β-decarboxylase or transamination of pyruvate in the glucose-alanine cycle and is a precursor for gluconeogenesis . Dysregulation of L-alanine metabolism is associated with various disease states, including diabetes, metabolic syndrome, ketotic hypoglycemia, and acquired acute lactic acidosis .


Molecular Structure Analysis

The molecular formula of “(2S)-2-azaniumylpropanoate” is C3H7NO2 . The SMILES code is C@@H(C([O-])=O)C . The molecular weight is 89.09 .


Physical And Chemical Properties Analysis

“(2S)-2-azaniumylpropanoate” has a molecular weight of 89.09 . It is supplied as a solid . The storage temperature is -20°C .

Scientific Research Applications

  • Crystal Structure Analysis : The compound "(2S)-2-azaniumylpropanoate" has been utilized in crystallography for understanding molecular conformations and interactions. For example, Sethuram et al. (2013) synthesized a compound related to "(2S)-2-azaniumylpropanoate" and analyzed its crystal structure, revealing details about its molecular conformation and intermolecular interactions (Sethuram et al., 2013).

  • Pharmacological Applications : In the field of pharmacology, derivatives of "(2S)-2-azaniumylpropanoate" are explored for their potential therapeutic uses. For instance, Bojarska et al. (2012) studied perindoprilat, a derivative of "(2S)-2-azaniumylpropanoate", which is the active metabolite of the antihypertensive drug perindopril. This research provides insights into the molecular structure and hydrogen bonding of this pharmacologically important compound (Bojarska et al., 2012).

  • Chemical Synthesis and Applications : The compound and its derivatives are also significant in the synthesis of various chemicals. For instance, Liu et al. (2017) describe the synthesis of a derivative of "(2S)-2-azaniumylpropanoate" for use as a precursor in positron emission tomography imaging for tumor diagnosis (Liu et al., 2017).

  • Environmental and Material Sciences : Research has also explored the use of derivatives of "(2S)-2-azaniumylpropanoate" in environmental and material sciences. For example, Pirkarami et al. (2013) investigated the use of polyaniline, a polymer related to "(2S)-2-azaniumylpropanoate", in the photo-electro-adsorption process for the decolorization of azo dyes in wastewater treatment (Pirkarami et al., 2013).

Safety And Hazards

This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling .

properties

IUPAC Name

(2S)-2-azaniumylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-17-7
Record name L-Alanine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

204 mg/mL
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2S)-2-azaniumylpropanoate

CAS RN

56-41-7
Record name L-Alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Gao, J Gao - Medicine, 2023 - ncbi.nlm.nih.gov
Background: Accumulating evidence supported the clinical efficacy of Danhong injection (DHI) on chronic obstructive pulmonary disease (COPD). It is urgent to summarize the effects of …
Number of citations: 7 www.ncbi.nlm.nih.gov

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